![molecular formula C26H23N5O3 B11328933 4-methoxy-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11328933.png)
4-methoxy-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHOXY-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with methoxyphenyl and phenyl groups. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE typically involves a multi-step process. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-METHOXY-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for the reduction of ketones to alcohols.
Substitution: Cesium carbonate can be used as a base for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group can yield racemic secondary alcohols .
Aplicaciones Científicas De Investigación
4-METHOXY-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE has several scientific research applications:
Pharmaceutical Chemistry: The compound’s structure allows for late-stage functionalization, making it useful in drug development and synthesis.
Material Sciences: Its unique heterocyclic structure lends itself to applications in material sciences, particularly in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-METHOXY-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in hyperproliferative disorders.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo core and exhibit various biological activities, including acting as RORγt inverse agonists.
1,2,4-Triazole-3-thiols: These compounds are known for their antifungal, antimicrobial, and antibiotic activities.
Uniqueness
4-METHOXY-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is unique due to its specific combination of methoxyphenyl and phenyl groups attached to the triazolopyrimidine core
Propiedades
Fórmula molecular |
C26H23N5O3 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide |
InChI |
InChI=1S/C26H23N5O3/c1-33-20-12-8-18(9-13-20)23-16-22(17-6-4-3-5-7-17)27-26-29-25(30-31(23)26)28-24(32)19-10-14-21(34-2)15-11-19/h3-16,23H,1-2H3,(H2,27,28,29,30,32) |
Clave InChI |
ZNKPFSSLYYBYRR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


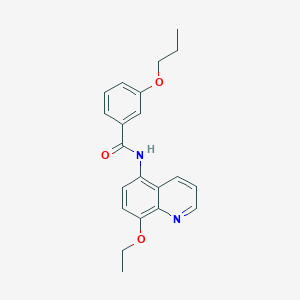
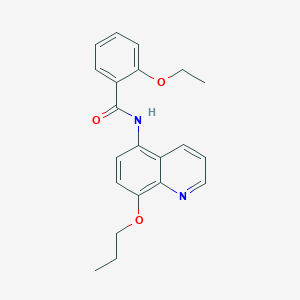
![3-(3-hydroxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328867.png)
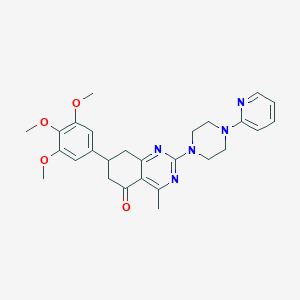

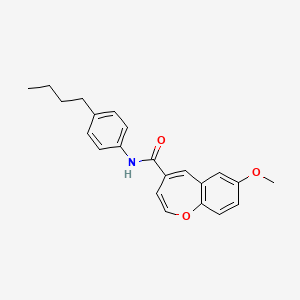
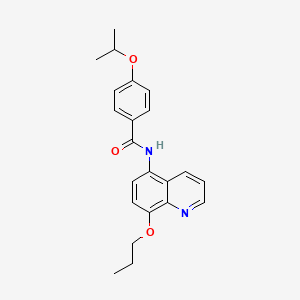
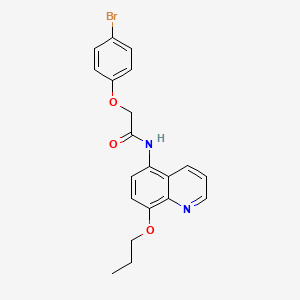
![8-(3-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328911.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11328919.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B11328923.png)
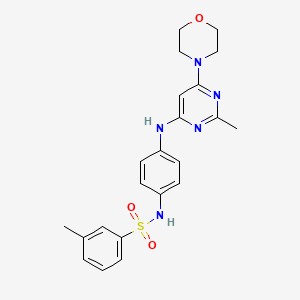
![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11328934.png)
![7-(4-fluorophenyl)-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11328939.png)
